tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C14H21ClN4O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Pyrimidine Moiety: The 2-chloropyrimidine group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate: Similar structure but with a different position of the chlorine atom on the pyrimidine ring.
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate: Similar structure but with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-8-19(9-6-10)11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPAGRMFQKXGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678859 | |
Record name | tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596817-49-1 | |
Record name | tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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